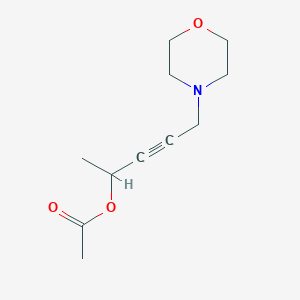
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
Descripción general
Descripción
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as MMBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is believed to exert its effects through the inhibition of certain enzymes, such as acetylcholinesterase. By inhibiting these enzymes, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can increase the levels of certain neurotransmitters, such as acetylcholine, which can improve cognitive function and memory. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In vivo studies have also demonstrated that 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects, which can make it a useful tool for studying various processes in the body. However, one limitation of using 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate. One area of interest is the development of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate derivatives that have improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to determine the safety and efficacy of 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in humans, which could lead to the development of new drugs for the treatment of various diseases. Finally, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate could be used as a tool for studying various processes in the body, such as the role of acetylcholine in cognitive function and memory.
Aplicaciones Científicas De Investigación
1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been used as a reagent for the synthesis of various compounds, including alkynes and dienes. In biochemistry, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In pharmacology, 1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been investigated for its potential use as a drug for the treatment of various diseases, including Alzheimer's disease and cancer.
Propiedades
IUPAC Name |
5-morpholin-4-ylpent-3-yn-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(15-11(2)13)4-3-5-12-6-8-14-9-7-12/h10H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWBQUANRUHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCOCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-ylpent-3-yn-2-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[3-(allyloxy)benzylidene]hydrazino}-N-isobutyl-3-oxopropanamide](/img/structure/B3866819.png)
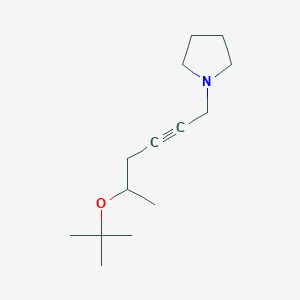
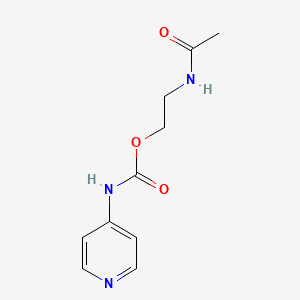
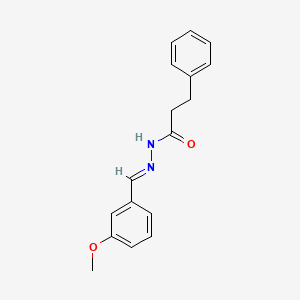
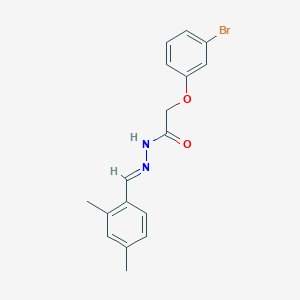
![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)

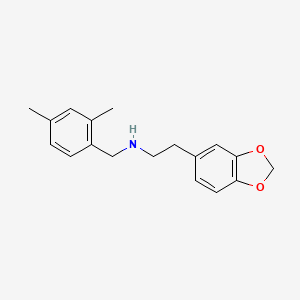
![3-[(2-methyl-4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3866869.png)
![4-bromo-N'-[3-(2,4-dinitrophenoxy)benzylidene]benzohydrazide](/img/structure/B3866880.png)
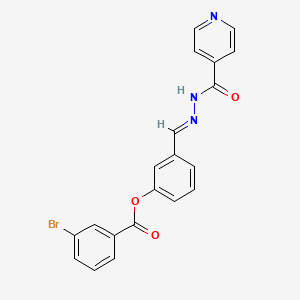
![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3866895.png)
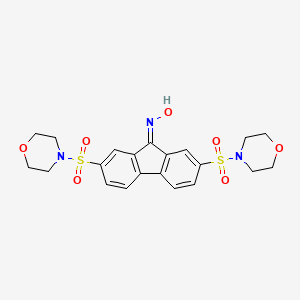
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)